molecular formula C4H5NO2 B058015 Succinimide CAS No. 123-56-8

Succinimide

Cat. No. B058015
CAS RN: 123-56-8
M. Wt: 99.09 g/mol
InChI Key: KZNICNPSHKQLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Succinimide synthesis has been approached through various methods, including solid phase synthesis utilizing the intramolecular cyclization of dipeptides containing aspartic acid, promoted by diphenylphosphorylazide and triethylamine (Álvarez-Gutiérrez, Nefzi, & Houghten, 2000). Another efficient route involves palladium-catalyzed aminocarbonylation of alkynes with amines, demonstrating the versatility of succinimide synthesis (Liu, Lau, & Dyson, 2015). Additionally, an innovative method via intramolecular Alder-ene reaction of 1,6-enynes offers a green and efficient entry to succinimide scaffolds (Chen et al., 2021).

Molecular Structure Analysis

The succinimide molecule features a five-membered ring that is highly reactive due to the presence of two carbonyl groups adjacent to the nitrogen atom. This structure facilitates a variety of chemical transformations, making succinimide a versatile intermediate in organic synthesis.

Chemical Reactions and Properties

Succinimides engage in numerous chemical reactions, such as the synthesis of ketoesters derivatives with potential applications in pharmacology, showcasing their wide-ranging reactivity and utility in creating biologically active molecules (Sadiq et al., 2015).

Scientific Research Applications

  • Medicinal Applications :

    • Pharmacological Properties : Succinimides, recognized for their diverse therapeutic applications, have been studied for their anticonvulsant, anti-inflammatory, antitumor, antimicrobial properties, and as 5-HT receptor ligands and enzyme inhibitors (Zhao et al., 2020).
    • Anti-Alzheimer, Anticancer, and Anti-diabetic Potentials : A derivative of succinimide has shown significant biological potentials including anti-cholinesterase, anti-diabetic, antioxidant, and anthelmintic potentials. This suggests its importance as a drug candidate against diseases like Alzheimer’s, cancer, diabetes, and parasitic worms (Ahmad et al., 2019).
  • Chemical and Organic Synthesis :

    • Role in Organic Reactions : Succinimide-based reagents are used to promote important organic reactions, including protection and multicomponent ones, offering advantages such as mild reaction conditions and high yields (Abedini et al., 2022).
    • Synthesis of Anticonvulsants : Succinimides have been utilized in synthesizing anticonvulsant drugs, with a focus on improving their efficacy and tolerability. The QSAR (Quantitative Structure-Activity Relationship) approach has been applied to predict and enhance their biological activity (Antanasijević et al., 2017).
  • Agricultural and Environmental Research :

    • Seedling Growth Stimulation : Some aromatic derivatives of succinimide have been shown to enhance root growth in germinating seeds, suggesting potential applications in agriculture (Allen & Skoog, 1952).
    • Nephrotoxicity Studies : Certain succinimide derivatives have been linked to nephrotoxicity in humans and laboratory animals, which is crucial for understanding their environmental and health impacts (Rankin, 2004).

Safety And Hazards

Succinimide should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Succinimide formation in the CDR of a therapeutic mAb can have a strong negative impact on the potency of the molecule . Future research could focus on characterizing the site of succinimide accumulation in the CDR of a therapeutic mAb and understanding its effects on potency . Furthermore, mitigating succinimide accumulation through changes in formulation could be a potential area of exploration .

properties

IUPAC Name

pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNICNPSHKQLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25950-42-9, Array
Record name 2,5-Pyrrolidinedione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25950-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8051629
Record name Succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinimide

CAS RN

123-56-8, 584-43-0
Record name Succinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13376
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercuric imidosuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercuric imidosuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Succinimide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 10.73 g of 4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran in 107 ml of tetrahydrofuran was slowly added dropwise at room temperature to 26.7 g of freshly crystallized N-chlorosuccinimide dissolved in 210 ml of acetonitrile and 105 ml of ethanol. The mixture was stirred at room temperature for 3 hours, subsequently hydrolyzed by the addition of 100 ml of water, diluted with 1 l of water and extracted with three portions of ethyl acetate. The organic phases were washed twice with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated to dryness in vacuo. Excess N-chlorosuccinimide and resulting succinimide were separated by filtration through a layer of silica gel 60 with hexane/ethyl acetate (19:1). The thus-obtained crude α-chloro-ethyl ester was dissolved in 85 ml of acetone, the solution was treated with 2.48 g of thiourea and the mixture was dried for 4 days. The initially clear solution liberated colorless crystals. These were separated, washed with acetone and recrystallized from ethanol/ethyl acetate, and there was obtained (±)-6-fluoro-2,3-dihydro-2'-iminospiro[4H-1-benzopyran-4,5'-thiazolidin]-4'-one hydrochloride of melting point 215°-217° C.
Name
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A succinimide of a polyoxypropylenediamine of about 2000 MW(JEFFAMINE® D-2000) is prepared as follows: A mixture of JEFFAMINE® D-2000 (750g., 0.375 mole) and maleic anhydride (18.4g., 0.187 mole) was refluxed in benzene until water removal was complete (reaction temperature 145°-195° C.). The resulting product was then vacuum stripped at 180° C./3MM. The product analyzed as follows -- total amine 0.64 meq./g., primary amine 0.43 meq./g.
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
CCCCCCC(O)C(CCCCC)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2,3-dimethyl-6-nitro-2H-indazole (3.00 g, 15.69 mmol) in CCl4 (500 mL) was added AIBN (0.51 g, 3.14 mmol) and NBS (3.06 g, 17.26 mmol). The mixture was heated to 80° C. for 5 hours then stirred at rt overnight. Approximately half of the solvent was removed in vacuo, and the mixture was filtered. The filtrate was conc. in vacuo, and the crude product was purified by silica gel column chromatography eluting with ethyl acetate and hexane to afford 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with some succinimide present (4.41 g, 104% TY). 1H NMR (300 MHz, CDCl3) δ 8.68 (d, J=2.1 HZ, 1H), 7.98 (dd, J=9.3, 2.1 Hz, 1H), 7.74 (d, J=9.3 Hz, 1H), 4.87 (s, 2H), 4.28 (s, 3H). MS (ES+, m/z) 270, 272 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Yield
104%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinimide
Reactant of Route 2
Succinimide
Reactant of Route 3
Succinimide
Reactant of Route 4
Succinimide
Reactant of Route 5
Succinimide
Reactant of Route 6
Reactant of Route 6
Succinimide

Citations

For This Compound
90,900
Citations
H Tomizawa, H Yamada, T Ueda, T Imoto - Biochemistry, 1994 - ACS Publications
… -succinimide lysozyme in which cyclic imide formed at Asp 101 -Gly 102. The formation of 101 -succinimide … Kinetic analysis of the formation of 101 -succinimide lysozyme indicated that …
Number of citations: 65 pubs.acs.org
RC Stephenson, S Clarke - Journal of Biological Chemistry, 1989 - ASBMB
… via succinimide intermediates. To understand the sequence dependence of these reactions, we measured the rate of succinimide … The rates of succinimide formation of the asparaginyl …
Number of citations: 609 www.jbc.org
T Geiger, S Clarke - Journal of Biological Chemistry, 1987 - Elsevier
… an intramolecular cyclization in which the succinimide formation. Significant racemization was … Succinimide formation is the the rapid racemization of the succinimide intermedi- by which …
Number of citations: 546 www.sciencedirect.com
JJ Klaene, W Ni, JF Alfaro, ZS Zhou - Journal of pharmaceutical sciences, 2014 - Elsevier
… may hide small percentages of succinimide. This limitation also … of the high reactivity of succinimide, but avoiding the … of succinimide in intact proteins by trapping succinimide with …
Number of citations: 29 www.sciencedirect.com
S Arya, S Kumar, R Rani, N Kumar, P Roy… - Medicinal Chemistry …, 2013 - Springer
9,10-Dihydroanthracene-9,10-α,β-succinimide derivatives 4a–e and bis-succinimide derivatives 6a–e have been synthesized by grinding 9,10-dihydroanthracene-9,10-α,β-succinic …
Number of citations: 20 link.springer.com
S Clarke - International journal of peptide and protein research, 1987 - Wiley Online Library
… be made for the rate of succinimide formation in intact proteins where the … succinimide formation may be very important in proteins and it may be difficult to predict the rate of succinimide …
Number of citations: 409 onlinelibrary.wiley.com
MY Kwong, RJ Harris - Protein Science, 1994 - Wiley Online Library
… should identify succinimide site(s), if any, even in unenriched material. The succinimide site … Asp"' succinimide, but was not detectable in a different preparation that had only 2% Asp"' …
Number of citations: 64 onlinelibrary.wiley.com
Z Zhao, J Yue, X Ji, M Nian, K Kang, H Qiao… - Bioorganic …, 2021 - Elsevier
… succinimide … SAR for succinimide derivatives, along with the featuring bioactive molecules reported in patents, wishing to provide an overall retrospect and prospect on the succinimide …
Number of citations: 51 www.sciencedirect.com
S Catak, G Monard, V Aviyente… - The Journal of Physical …, 2009 - ACS Publications
… The rate-determining step for the formation of the succinimide … succinimide intermediate. These results allow clarification of some well-known facts, such as the isolation of succinimide …
Number of citations: 138 pubs.acs.org
JL Radkiewicz, H Zipse, S Clarke… - Journal of the American …, 1996 - ACS Publications
… succinimide racemization can be ∼10 5 times greater than that of unmodified aspartic acid residues. To quantitate the source of the succinimide … , acyclic models of succinimide and 2-…
Number of citations: 163 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.